molecular formula C5H7B B1654496 2-(bromomethyl)buta-1,3-diene CAS No. 23691-13-6

2-(bromomethyl)buta-1,3-diene

Cat. No.: B1654496
CAS No.: 23691-13-6
M. Wt: 147.01 g/mol
InChI Key: KWEFLUDPRLSSTJ-UHFFFAOYSA-N
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Description

2-(bromomethyl)buta-1,3-diene is an organic compound with the molecular formula C5H7Br It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(bromomethyl)buta-1,3-diene can be synthesized through the bromination of 1,3-butadiene. The reaction typically involves the addition of bromine to 1,3-butadiene in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at low temperatures to control the addition and prevent further bromination .

Industrial Production Methods

Industrial production of 1,3-butadiene, 2-(bromomethyl)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)buta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(bromomethyl)buta-1,3-diene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of synthetic rubbers and other polymeric materials.

Mechanism of Action

The mechanism of action of 1,3-butadiene, 2-(bromomethyl)- involves its reactivity due to the presence of the bromomethyl group and the conjugated diene system. The bromomethyl group can undergo nucleophilic substitution reactions, while the conjugated diene system can participate in addition reactions such as the Diels-Alder reaction. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(bromomethyl)buta-1,3-diene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other derivatives. The bromine atom makes the compound more reactive in substitution reactions, allowing for the formation of a wide range of derivatives. Additionally, the conjugated diene system enables participation in Diels-Alder reactions, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)buta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-3-5(2)4-6/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEFLUDPRLSSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066924
Record name 1,3-Butadiene, 2-(bromomethyl)-
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Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23691-13-6
Record name 2-(Bromomethyl)-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23691-13-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butadiene, 2-(bromomethyl)-
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Record name 1,3-Butadiene, 2-(bromomethyl)-
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Record name 1,3-Butadiene, 2-(bromomethyl)-
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Record name 2-(bromomethyl)buta-1,3-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions involving 1,3-Butadiene, 2-(bromomethyl)- as a reagent?

A1: 1,3-Butadiene, 2-(bromomethyl)- is a versatile building block in organic synthesis. It participates readily in nucleophilic substitution reactions, with the bromine atom being easily displaced by various nucleophiles. This allows for the introduction of the isoprenyl unit into a wide range of molecules. For instance, it can be reacted with the sodium salts of phenols to yield isoprenyl ethers, which can further undergo intramolecular Diels-Alder reactions to form complex cyclic structures like twistane derivatives []. Additionally, it can be used in indium-mediated reactions with aldehydes and ketones to generate isoprenylated products [].

Q2: The provided abstracts mention the synthesis of "twistane derivatives." Can you elaborate on the significance of these compounds and the role of 1,3-Butadiene, 2-(bromomethyl)- in their synthesis?

A2: Twistane derivatives are polycyclic hydrocarbons with unique caged structures. Their rigid and highly symmetrical frameworks make them intriguing targets for various applications, including potential use in pharmaceutical research and material science. 1,3-Butadiene, 2-(bromomethyl)- plays a crucial role in a specific synthetic route to twistane derivatives. As demonstrated in the research [], alkylation of phenolic compounds with 1,3-Butadiene, 2-(bromomethyl)-, followed by a thermal intramolecular Diels-Alder reaction, can afford twistane derivatives. This approach highlights the compound's utility in constructing complex molecules with potential applications in various fields.

Q3: The abstract mentions using 1,3-Butadiene, 2-(bromomethyl)- in the synthesis of polymers. What specific type of polymers are synthesized, and what are their potential advantages?

A3: 1,3-Butadiene, 2-(bromomethyl)- can be used as a precursor to synthesize bisdienes, which can further react with bismaleimides via Diels-Alder reactions to produce polyimides []. Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the diene moiety derived from 1,3-Butadiene, 2-(bromomethyl)- into the polymer backbone could potentially impart flexibility to the resulting polyimides while maintaining their desirable properties. This combination of characteristics makes them attractive for applications requiring durability and high-temperature performance, such as in aerospace, electronics, and other demanding industries.

Q4: What are the key factors influencing the polymerization of 2-[(N, N-dialkylamino)methyl]-1,3-butadienes, and how do they impact the resulting polymer properties?

A4: The polymerization of 2-[(N, N-dialkylamino)methyl]-1,3-butadienes, synthesized from 1,3-Butadiene, 2-(bromomethyl)-, is significantly influenced by factors like initiator type, initiator concentration, and reaction temperature []. These factors govern the polymerization kinetics and ultimately determine the polymer's microstructure, molecular weight, and glass transition temperature (Tg). For example, using 2,2'-Azobisisobutyronitrile as an initiator at 75°C predominantly yields polymers with 1,4 microstructures, while higher temperatures and different initiators favor 3,4 microstructures. This difference in microstructure directly impacts the polymer's Tg, with 1,4 structures exhibiting higher Tg values compared to 3,4 structures. Understanding these relationships allows for tailoring polymer properties for specific applications by controlling the polymerization conditions.

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